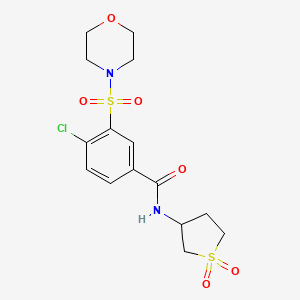

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide

Description

This compound is a benzamide derivative featuring a chloro substituent at the 4-position, a morpholine-4-sulfonyl group at the 3-position, and a 1,1-dioxo-thiolan-3-yl moiety attached to the amide nitrogen. Its structural complexity arises from the integration of sulfonamide and sulfone functionalities, which are common in bioactive molecules. The morpholine ring enhances solubility and metabolic stability, while the sulfonyl group may contribute to hydrogen-bonding interactions, a feature critical for target binding in pharmaceuticals .

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O6S2/c16-13-2-1-11(15(19)17-12-3-8-25(20,21)10-12)9-14(13)26(22,23)18-4-6-24-7-5-18/h1-2,9,12H,3-8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJKPHUFMOEEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide is . The compound features a chloro substituent, a morpholine sulfonyl group, and a dioxothiolan moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the morpholine and sulfonyl groups enhances its binding affinity to various receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain proteases, which are crucial in various cellular processes. For instance, it has been studied for its potential to inhibit Sentrin/SUMO-specific protease 1 (SENP1), a target implicated in cancer progression .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further exploration in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(morpholine-4-sulfonyl)benzamide is essential for optimizing its efficacy and minimizing potential side effects.

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Increases lipophilicity and receptor binding |

| Morpholine Group | Enhances solubility and bioavailability |

| Dioxothiolan Moiety | Potentially increases enzyme inhibition |

Research indicates that modifications to the morpholine or thiolan components can significantly alter the compound's biological activity, suggesting avenues for lead optimization .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of SENP1 :

- Antimicrobial Properties :

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzamide Derivatives

- Morpholine vs. Sulfonamide/Thiourea : The target compound’s morpholine-4-sulfonyl group distinguishes it from indapamide (sulfonamide-indole) and thiourea-based analogues. Morpholine improves hydrophilicity compared to lipophilic groups like dibenzylthiourea .

- Chloro Substituent : The 4-Cl position is conserved across pharmaceuticals (e.g., indapamide) and pesticides (e.g., zarilamid), suggesting its role in electronic modulation or steric effects .

Table 2: Activity Profiles of Comparable Compounds

- Pharmaceutical Potential: While indapamide’s diuretic action is linked to its sulfonamide-indole motif , the target compound’s morpholine-sulfone group may favor kinase inhibition or protease targeting, common in modern drug design.

- Antimicrobial Gaps : Pd/Pt complexes of benzamides show moderate antibacterial activity , but the target compound’s lack of metal coordination may limit such effects unless tested otherwise.

Physicochemical Properties

- Solubility : The morpholine group in the target compound likely enhances water solubility compared to hydrophobic analogues like 4-chloro-N-(dibenzylcarbamothioyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.